molecular formula C20H27ClN4 B14894953 (2S,2'S)-1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine hydrochloride

(2S,2'S)-1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine hydrochloride

Cat. No.: B14894953
M. Wt: 358.9 g/mol
InChI Key: DKMLGYRGWKWJDA-FKLPMGAJSA-N
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Description

(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes two pyridine rings and a bipyrrolidine core, making it a valuable molecule in the study of stereochemistry and chiral catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride typically involves the reaction of pyridine-2-carbaldehyde with (S)-2,2’-bipyrrolidine in the presence of a suitable reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. The bipyrrolidine core plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,2’R)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride: The enantiomer of the compound, with similar but distinct properties.

    1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine: A non-chiral version of the compound, lacking the hydrochloride salt form.

Uniqueness

(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride is unique due to its chiral nature and the presence of both pyridine and bipyrrolidine moieties. This combination provides the compound with distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral catalysis.

Properties

Molecular Formula

C20H27ClN4

Molecular Weight

358.9 g/mol

IUPAC Name

2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;hydrochloride

InChI

InChI=1S/C20H26N4.ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;1H/t19-,20-;/m0./s1

InChI Key

DKMLGYRGWKWJDA-FKLPMGAJSA-N

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.Cl

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl

Origin of Product

United States

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